molecular formula C7H11NO2 B14601352 Propanoic acid, 2,2-dimethyl-, cyanomethyl ester CAS No. 59463-52-4

Propanoic acid, 2,2-dimethyl-, cyanomethyl ester

Cat. No.: B14601352
CAS No.: 59463-52-4
M. Wt: 141.17 g/mol
InChI Key: MCRPXCOKQLCVRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Propanoic acid, 2,2-dimethyl-, cyanomethyl ester is an organic compound with the molecular formula C₇H₁₃NO₂ It is a derivative of propanoic acid, where the hydrogen atom of the carboxyl group is replaced by a cyanomethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propanoic acid, 2,2-dimethyl-, cyanomethyl ester typically involves the esterification of 2,2-dimethylpropanoic acid with cyanomethyl alcohol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Propanoic acid, 2,2-dimethyl-, cyanomethyl ester can undergo various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed to yield 2,2-dimethylpropanoic acid and cyanomethyl alcohol.

    Reduction: The cyanomethyl group can be reduced to an amine group using reducing agents like lithium aluminum hydride.

    Substitution: The ester group can participate in nucleophilic substitution reactions, where the ester is replaced by other nucleophiles.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water as the reagent.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols under mild conditions.

Major Products Formed

    Hydrolysis: 2,2-Dimethylpropanoic acid and cyanomethyl alcohol.

    Reduction: 2,2-Dimethylpropanoic acid and cyanomethylamine.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Propanoic acid, 2,2-dimethyl-, cyanomethyl ester has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of propanoic acid, 2,2-dimethyl-, cyanomethyl ester involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release active compounds that interact with enzymes or receptors in biological systems. The cyanomethyl group can also participate in biochemical reactions, leading to the formation of bioactive intermediates.

Comparison with Similar Compounds

Similar Compounds

  • Propanoic acid, 2,2-dimethyl-, methyl ester
  • Propanoic acid, 2,2-dimethyl-, ethyl ester
  • Propanoic acid, 2,2-dimethyl-, propyl ester

Uniqueness

Propanoic acid, 2,2-dimethyl-, cyanomethyl ester is unique due to the presence of the cyanomethyl group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other esters of 2,2-dimethylpropanoic acid, which may not exhibit the same range of reactions or applications.

Properties

CAS No.

59463-52-4

Molecular Formula

C7H11NO2

Molecular Weight

141.17 g/mol

IUPAC Name

cyanomethyl 2,2-dimethylpropanoate

InChI

InChI=1S/C7H11NO2/c1-7(2,3)6(9)10-5-4-8/h5H2,1-3H3

InChI Key

MCRPXCOKQLCVRC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)OCC#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.